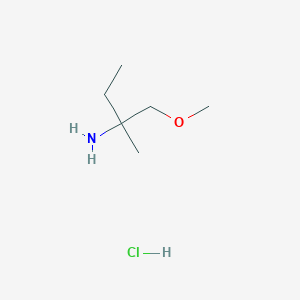

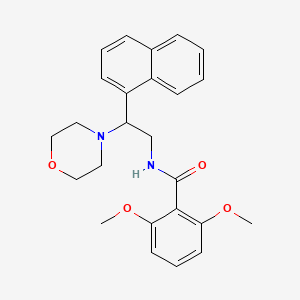

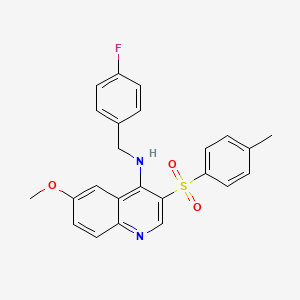

![molecular formula C15H12Cl2N2OS2 B2371491 2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 897620-53-0](/img/structure/B2371491.png)

2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-Dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, also known as I-BET-762, is an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It is a compound related to the thiazole ring, which has been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives, like “2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, often involves the C − H substitution reaction of thiazole catalyzed by the palladium/copper system under mild conditions .Molecular Structure Analysis

Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are characterized by the reactivity of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Synthesis and Characterization

- 2,5-Dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide and its derivatives are synthesized through various chemical reactions and characterized using spectroscopic methods like IR, NMR, and Mass spectrometry. Such compounds are explored for their biological and pharmacological potential (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activities

- These compounds are often evaluated for their antimicrobial properties. For instance, certain thiophene-carboxamide derivatives have been studied for their inhibitory activity against various bacteria and fungi (Talupur, Satheesh, & Chandrasekhar, 2021).

- In the field of cancer research, thiophene-2-carboxamide derivatives exhibit potential anticancer activities, particularly against specific cell lines. Their structures, which may contain elements like thiazolidinone rings or thiosemicarbazide moieties, contribute to their efficacy (Atta & Abdel‐Latif, 2021).

Antibacterial Drugs

- These compounds are also explored in the synthesis of new antibiotic and antibacterial drugs. Their efficacy against Gram-positive and Gram-negative bacteria is a key area of investigation (Ahmed, 2007).

Antitubercular Agents

- Some derivatives of thiophene-3-carboxamide, like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been synthesized and evaluated for their antitubercular activity. These compounds show promise as potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2020).

Cyclization and Synthesis of Bicyclic Derivatives

- In another aspect, these compounds undergo intramolecular cyclization to form bicyclic derivatives like thieno[3,2-e]-1,3-thiazin-4-ones. These synthesis processes are significant for developing new chemical entities (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).

Future Directions

properties

IUPAC Name |

2,5-dichloro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2OS2/c1-7(2)8-3-4-10-11(5-8)21-15(18-10)19-14(20)9-6-12(16)22-13(9)17/h3-7H,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRGDHFEIALQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

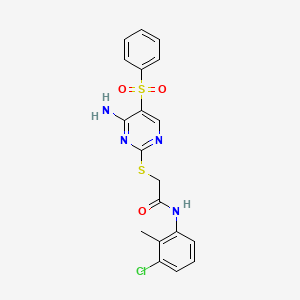

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)

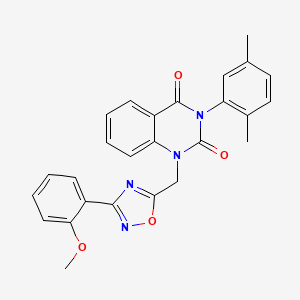

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)

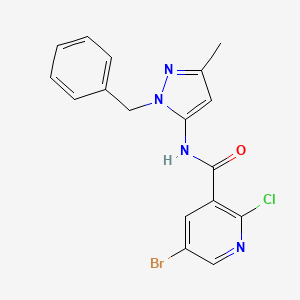

![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)